Welcome to the BenchChem Online Store!
molecular formula C14H18O B1305579 1-Ethynyl-4-(hexyloxy)benzene CAS No. 79887-17-5

1-Ethynyl-4-(hexyloxy)benzene

Cat. No. B1305579
M. Wt: 202.29 g/mol
InChI Key: KBIJVGKRGIADQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09324505B2

Procedure details

To a 500 mL round bottom flask was added ((4-(hexyloxy)phenyl)ethynyl)trimethylsilane, 6, (14.95 g, 54.7 mmol, 1.0 equiv.) followed by THF (100 mL, 0.5 M), MeOH (100 mL, 0.5 M) and saturated aqueous K2CO3 (100 mL, 0.5 M). The mixture was stirred rapidly at room temperature for 4 hours. After 4 hours, the mixture was diluted with hexanes and rinsed with H2O (3×). The organic layer was dried with MgSO4 and the organics were filtered through a thin SiO2 pad with 5% ethyl acetate/95% hexanes to give 1-ethynyl-4-(hexyloxy)benzene, 3, as a clear oil (10.9 g, 54.2 mmol, 99%). 1H NMR (400 MHz, CDCl3) δ 7.45 (d, J=8.8 Hz, 2H), 6.86 (d, J=8.8 Hz, 2H), 3.99 (t, J=6.4 Hz, 2H), 3.02 (s, 1H), 1.81 (ap. p, J=8.0 Hz, 2H), 1.53-1.40 (m, 2H), 1.40-1.32 (m, 4H), 0.94 (t, J=7.2 Hz, 3H).
Name
((4-(hexyloxy)phenyl)ethynyl)trimethylsilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]#[C:15][Si](C)(C)C)=[CH:10][CH:9]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C1COCC1.C([O-])([O-])=O.[K+].[K+]>CO>[C:14]([C:11]1[CH:12]=[CH:13][C:8]([O:7][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])=[CH:9][CH:10]=1)#[CH:15] |f:2.3.4|

Inputs

Step One
Name
((4-(hexyloxy)phenyl)ethynyl)trimethylsilane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)OC1=CC=C(C=C1)C#C[Si](C)(C)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred rapidly at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 4 hours
Duration
4 h
WASH
Type
WASH
Details
rinsed with H2O (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
the organics were filtered through a thin SiO2 pad with 5% ethyl acetate/95% hexanes

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(#C)C1=CC=C(C=C1)OCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.